

Structure and conformation of 3-Bromo-5-methyl-2-propoxyphenylboronic acid

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Compound of Interest

Compound Name: 3-Bromo-5-methyl-2-propoxyphenylboronic acid

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An In-depth Technical Guide on the Structure and Conformation of **3-Bromo-5-methyl-2-propoxyphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a predictive analysis of the structure and conformation of **3-Bromo-5-methyl-2-propoxyphenylboronic acid** based on established principles of organic chemistry and data from structurally analogous compounds. As of this writing, detailed experimental data for this specific molecule is not publicly available.

Introduction

Phenylboronic acids are a pivotal class of compounds in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Their utility extends to medicinal chemistry and materials science, where their unique electronic and structural properties are harnessed. This guide focuses on the predicted structure and conformation of a specific, substituted phenylboronic acid: **3-Bromo-5-methyl-2-propoxyphenylboronic acid**. The strategic placement of bromo, methyl, and propoxy groups on the phenyl ring is anticipated to impart distinct steric and electronic characteristics that influence its reactivity and solid-state structure.

Predicted Molecular Structure and Conformation

The molecular structure of **3-Bromo-5-methyl-2-propoxyphenylboronic acid** is characterized by a benzene ring substituted with a boronic acid group [-B(OH)_2], a bromine atom, a methyl group, and a propoxy group ($\text{-OCH}_2\text{CH}_2\text{CH}_3$).

Influence of Substituents on Conformation

The conformation of the molecule, particularly the orientation of the boronic acid and propoxy groups relative to the phenyl ring, is dictated by a combination of steric and electronic effects.

- **Ortho-Propoxy Group:** The presence of a propoxy group at the ortho position to the boronic acid is the most significant factor influencing conformation. Studies on other ortho-alkoxy substituted phenylboronic acids have shown that intramolecular hydrogen bonding can occur between one of the hydroxyl groups of the boronic acid and the oxygen atom of the alkoxy group.^{[1][2]} This interaction would favor a conformation where the propoxy group and the boronic acid are oriented to facilitate this hydrogen bond, potentially leading to a more planar arrangement of this part of the molecule. This can also disrupt the typical hydrogen-bonded dimer formation often seen in the crystal structure of unsubstituted phenylboronic acid.^{[3][4][5]}
- **Steric Hindrance:** The substituents on the phenyl ring create steric hindrance, which influences the rotational freedom around the C-B bond and the C-O bond of the propoxy group.^[6] The interplay between the bromo, methyl, and propoxy groups will likely result in a preferred, low-energy conformation where steric clashes are minimized.

Predicted Solid-State Structure

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.^{[3][7]} However, the presence of the ortho-propoxy group in **3-Bromo-5-methyl-2-propoxyphenylboronic acid** may favor the formation of monomeric structures in the crystal lattice due to intramolecular hydrogen bonding.^[1] The overall crystal packing will be a result of a balance between these intramolecular interactions and intermolecular forces such as van der Waals interactions and potential weaker hydrogen bonds.

Physicochemical and Spectroscopic Data (Predicted and Known)

While extensive experimental data for **3-Bromo-5-methyl-2-propoxyphenylboronic acid** is unavailable, some basic properties can be found from chemical supplier databases.[8][9] Predicted spectroscopic data can be inferred from the analysis of similar compounds.

Table 1: Physicochemical Properties of **3-Bromo-5-methyl-2-propoxyphenylboronic acid** and Related Compounds

Property	3-Bromo-5-methyl-2-propoxyphenylboronic acid	3-Bromo-5-propoxyphenylboronic acid	(3-bromo-2-isopropoxy-5-methylphenyl)boronic acid
CAS Number	870718-02-8[8]	871126-27-1[10]	Not available
Molecular Formula	C ₁₀ H ₁₄ BBrO ₃ [8]	C ₉ H ₁₂ BBrO ₃ [10]	C ₁₀ H ₁₄ BBrO ₃ [11]
Molecular Weight	272.93 g/mol [8]	258.91 g/mol [10]	272.93 g/mol [11]
Appearance	Predicted to be a solid	Solid	Solid[11]
Melting Point	Not available	159-164 °C[12][13]	Not available
Purity (Typical)	>97% (from suppliers)	>97% (from suppliers)	97%[11]

Table 2: Predicted Spectroscopic Data for **3-Bromo-5-methyl-2-propoxyphenylboronic acid**

Technique	Predicted Chemical Shifts / Signals
^1H NMR	Aromatic protons, propoxy group protons (triplet, sextet, triplet), methyl group proton (singlet), and boronic acid hydroxyl protons (broad singlet).
^{13}C NMR	Aromatic carbons (including carbons attached to bromo, methyl, propoxy, and boronic acid groups), propoxy group carbons, and methyl carbon.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine.

Experimental Protocols

While no specific experimental protocols for **3-Bromo-5-methyl-2-propoxyphenylboronic acid** have been published, a plausible synthetic route and characterization methods can be proposed based on general procedures for the synthesis of substituted phenylboronic acids.

Proposed Synthesis Protocol

The synthesis of **3-Bromo-5-methyl-2-propoxyphenylboronic acid** can be envisioned via a Grignard reaction followed by reaction with a borate ester and subsequent hydrolysis.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Reaction Scheme:

- Starting Material: 1,3-Dibromo-5-methyl-2-propoxybenzene
- Step 1: Grignard Reagent Formation: React 1,3-Dibromo-5-methyl-2-propoxybenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to selectively form the Grignard reagent at one of the bromine positions.
- Step 2: Borylation: The resulting Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

- Step 3: Hydrolysis: The intermediate boronate ester is hydrolyzed with an aqueous acid to yield the final product, **3-Bromo-5-methyl-2-propoxyphenylboronic acid**.

Detailed Methodology:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
- Add a solution of 1,3-Dibromo-5-methyl-2-propoxybenzene in anhydrous THF to the dropping funnel and add a small portion to the magnesium turnings to initiate the reaction.
- Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
- Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
- Add a solution of triisopropyl borate in anhydrous THF dropwise to the cooled Grignard reagent. Maintain the temperature at -78 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **3-Bromo-5-methyl-2-propoxyphenylboronic acid**.

Purity Assessment

The purity of the synthesized compound should be assessed using standard analytical techniques.^[17]

- High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the structure and identify any impurities.
- Mass Spectrometry (MS): To confirm the molecular weight.

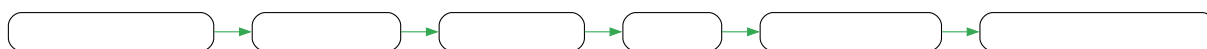
A primary impurity to be aware of is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid.^[17]

Visualizations

Predicted Molecular Structure

Caption: Predicted 2D structure of **3-Bromo-5-methyl-2-propoxyphenylboronic acid**.

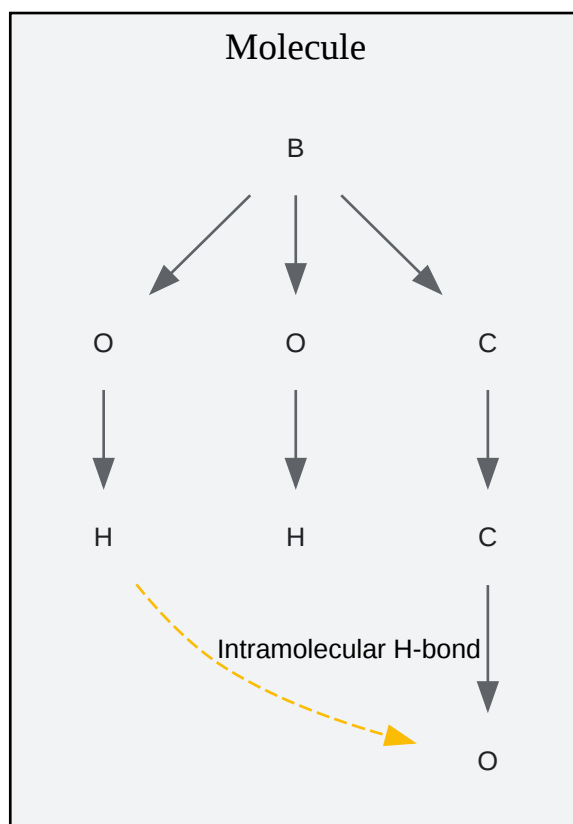
Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **3-Bromo-5-methyl-2-propoxyphenylboronic acid**.

Predicted Hydrogen Bonding Pattern



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Caption: Predicted intramolecular hydrogen bonding in the monomeric form.

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